molecular formula C8H6ClN3O2 B13010585 methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B13010585
M. Wt: 211.60 g/mol
InChI Key: FFHILEPUOWPIST-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

The synthesis of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazolopyridine core. The final step involves esterification to introduce the methyl ester group.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved can vary, but common targets include protein kinases and other enzymes involved in cell signaling.

Comparison with Similar Compounds

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.

    1H-pyrazolo[4,3-b]pyridines: Similar to the above, these compounds also have a different ring fusion pattern and may exhibit different reactivity and applications.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-5-4(11-12-6)2-3-10-7(5)9/h2-3H,1H3,(H,11,12)

InChI Key

FFHILEPUOWPIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=NC=C2)Cl

Origin of Product

United States

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